molecular formula C9H13FN2 B15234807 (1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine

(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine

Cat. No.: B15234807
M. Wt: 168.21 g/mol
InChI Key: MJCDFDBMSULHNE-VIFPVBQESA-N
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Description

(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chiral center, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate fluoro-methylphenyl precursor.

    Reaction Conditions: The precursor undergoes a series of reactions, including amination and reduction, under controlled conditions to yield the desired diamine compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow processes and automated systems can be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine: shares similarities with other diamine compounds such as (1R)-1-(2-Fluorophenyl)ethane-1,2-diamine and (1R)-1-(4-Methylphenyl)ethane-1,2-diamine.

Uniqueness

  • The presence of both a fluoro and a methyl group on the phenyl ring makes this compound unique. These substituents can influence the compound’s reactivity, binding affinity, and overall properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

(1R)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1

InChI Key

MJCDFDBMSULHNE-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](CN)N)F

Canonical SMILES

CC1=CC(=C(C=C1)C(CN)N)F

Origin of Product

United States

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